molecular formula C23H30N2O B11200019 4-[(4-benzylpiperidin-1-yl)methyl]-N-(propan-2-yl)benzamide

4-[(4-benzylpiperidin-1-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B11200019
M. Wt: 350.5 g/mol
InChI Key: ZNCSWUIKMAAFOJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    4-[(4-benzylpiperidin-1-yl)methyl]-N-(propan-2-yl)benzamide: C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}C19​H26​N2​O

  • It belongs to the class of benzamides and contains a benzene ring, a piperidine ring, and an amide functional group.
  • The compound’s systematic name indicates that it consists of a benzene ring substituted with a benzylpiperidinylmethyl group and an isopropyl group attached to the nitrogen of the amide.
  • Its molecular weight is approximately 306.43 g/mol .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential as a ligand for receptors or enzymes.

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Used in the preparation of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H30N2O

    Molecular Weight

    350.5 g/mol

    IUPAC Name

    4-[(4-benzylpiperidin-1-yl)methyl]-N-propan-2-ylbenzamide

    InChI

    InChI=1S/C23H30N2O/c1-18(2)24-23(26)22-10-8-21(9-11-22)17-25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26)

    InChI Key

    ZNCSWUIKMAAFOJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)NC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3

    solubility

    47.3 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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